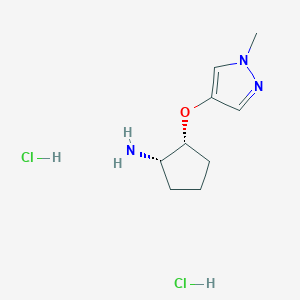

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including insecticidal and fungicidal properties, as well as its toxicity profile.

- Molecular Formula : C₉H₁₇Cl₂N₃O

- Molecular Weight : 254.16 g/mol

- IUPAC Name : (1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride

Insecticidal Activity

Recent studies have demonstrated that compounds similar to (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine exhibit significant insecticidal properties. For instance, a series of pyrazole-linked compounds were tested against various pest species:

| Compound | Target Pest | Lethal Concentration (LC50) |

|---|---|---|

| 14h | Mythimna separate | 14.01 mg/L |

| 14q | Helicoverpa armigera | Effective at 500 mg/L |

| 14e | Spodoptera frugiperda | Effective at 500 mg/L |

These findings suggest that the compound could serve as a potential leading candidate for the development of new insecticides, particularly against agricultural pests .

Fungicidal Activity

In addition to its insecticidal properties, the compound has shown promising fungicidal activity. A study reported the following inhibition rates against various fungi:

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Alternaria solani | 55.6 |

| 14n | Sclerotinia sclerotiorum | 58.1 |

These results indicate that (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride could be effective in controlling fungal pathogens in crops .

Toxicity Profile

The zebrafish toxicity test is a standard method for evaluating the safety of chemical compounds. The LC50 value of 14h was determined to be 14.01 mg/L, indicating moderate toxicity. This level of toxicity suggests that while the compound has beneficial biological activities, careful consideration is needed regarding its application in agricultural settings to minimize adverse effects on non-target organisms .

Case Studies and Research Findings

Several studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives:

- Study on Substituent Effects : Research showed that substituents such as fluorine and chlorine on the benzene ring significantly enhance insecticidal activity compared to unsubstituted analogs.

- Fungal Resistance : Compounds with specific functional groups demonstrated higher inhibition rates against various fungal species, suggesting that modifications to the molecular structure can lead to improved efficacy.

- Comparative Analysis : A comparative analysis with existing fungicides revealed that some derivatives of pyrazole compounds exhibited superior performance against resistant strains of fungi .

化学反応の分析

Amine Group Reactivity

The primary amine, protonated as a dihydrochloride salt, participates in acid-base and nucleophilic reactions.

Key Reactions:

Notes:

-

The dihydrochloride form enhances water solubility but reduces nucleophilicity; deprotonation (e.g., with NaHCO₃) may be required for reactions .

-

Acylation is stereospecific, retaining the (1S,2R) configuration .

Ether Bond Reactivity

The pyrazole-cyclopentane ether linkage is susceptible to cleavage under strong acidic or reductive conditions.

Key Reactions:

| Reaction Type | Conditions | Product | Source Analogy |

|---|---|---|---|

| Acidic Cleavage | HBr (48%), glacial AcOH, 110°C | Cyclopentanol + 1-methylpyrazol-4-ol | |

| Reductive Cleavage | LiAlH₄, THF, reflux | Cyclopentane diol + pyrazole |

Notes:

-

Acidic cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack .

-

Reductive methods are less common for aryl ethers but feasible with strong hydride donors .

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety undergoes electrophilic substitution at the 3- or 5-positions, directed by the electron-donating methoxy group.

Key Reactions:

| Reaction Type | Conditions | Product | Source Analogy |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-1-methylpyrazole derivative | |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-Chloro-1-methylpyrazole derivative |

Notes:

-

Steric hindrance from the cyclopentane ring may slow reaction kinetics .

-

Halogenation products are precursors for cross-coupling (e.g., Suzuki-Miyaura) .

Stability and Decomposition

Thermal Stability:

pH-Dependent Degradation:

| pH Range | Major Degradation Pathway | Product |

|---|---|---|

| < 2 | Ether hydrolysis | Cyclopentanol + pyrazole fragments |

| > 10 | Amine oxidation | Nitroso intermediates |

Light Sensitivity:

特性

IUPAC Name |

(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUODWXXXCVKML-DBEJOZALSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。